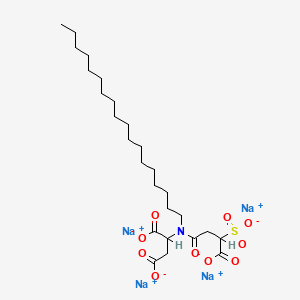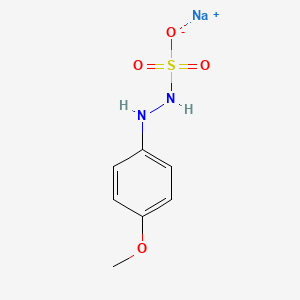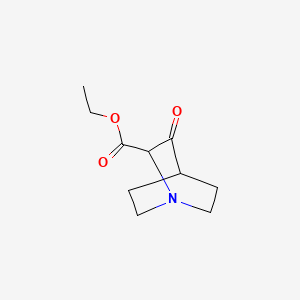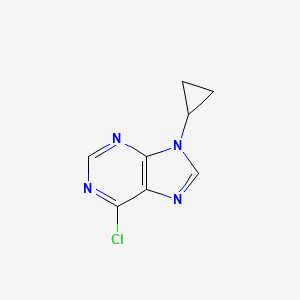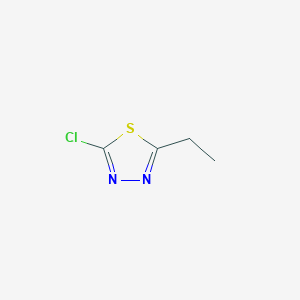
N-Lauroyl-L-lysine
Descripción general
Descripción
N-Lauroyl-L-lysine is a compound derived from the amino acid lysine . It belongs to the class of N-acyl-amino acids , which are surface-active agents used in various applications due to their excellent surface activity, bacteriostatic effects, and low skin irritation. These compounds find use in cleaning formulations, cosmetics, enantiopure amino acid production, and even as neuromodulators and probes for drug targets .
Synthesis Analysis
The synthesis of this compound involves the acylation of lysine with lauric acid. This reaction results in the formation of an amide bond between the carboxyl group of lauric acid and the amino group of lysine. The process can be catalyzed by enzymes such as aminoacylases, which efficiently convert lauric acid and L-lysine into this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a lysine residue with a lauric acid moiety attached to its amino group. The lauric acid portion provides the hydrophobic tail, while the lysine portion contributes to the hydrophilic head. This amphiphilic structure imparts surfactant properties to this compound, allowing it to interact with both water and oil phases .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. Notably, it can undergo hydrolysis, where the amide bond between lauric acid and lysine is cleaved. Additionally, it may serve as a substrate for enzymatic resolution, leading to the production of enantiopure L-lysine or other amino acids. Furthermore, this compound has been explored for its ability to solubilize and refold recombinant proteins .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Cosmetic Applications
N-Lauroyl-L-lysine has notable applications in cosmetics. It's recognized for its excellent lubricity, water-repellency, and non-greasy emolliency, making it ideal for makeup products. Derivatives of this compound, like bis (this compound) derivatives, are developed to enhance its solubility in water, making it suitable for liquid cosmetic formulations. These derivatives form hydrogels structured by nanofiber networks and exhibit properties such as being effective foam boosters and sensory modifiers. Additionally, they can form multilamellar vesicles capable of encapsulating water-soluble active ingredients (Kobayashi, Tobita, & Oshimura, 2018).
Surfactant Properties
This compound derivatives, particularly those containing acidic or basic amino acids, exhibit fundamental surfactant properties and antimicrobial activity. These derivatives are synthesized as cationic surfactants and free α-carboxylic acids (amphoteric surfactants) and are known for their solubility in water, surface activity, and effectiveness against certain types of bacteria (Infante, Mollnero, & Erra, 1992).
Corrosion Inhibition
This compound demonstrates an inhibitive effect on the corrosion of mild steel in acidic solutions. Its efficiency increases with concentration but decreases with temperature. The mechanism involves the adsorption of this compound on the surface of mild steel, significantly inhibiting corrosion (Zeng, 2020).
Mecanismo De Acción
As a surfactant, N-Lauroyl-L-lysine interacts with lipid bilayers, altering their surface tension. It can stabilize emulsions, enhance foaming properties, and improve the solubility of hydrophobic compounds. In cosmetic formulations, it contributes to skin feel and texture. Its role as a neuromodulator and potential anti-inflammatory agent warrants further investigation .
Propiedades
IUPAC Name |
(2S)-6-amino-2-(dodecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQICKRFOKDJCH-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59409-41-5 | |
| Record name | Nα-Lauroyllysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59409-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(1-oxododecyl)-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







